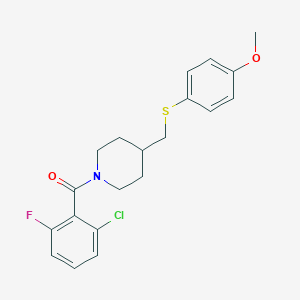
(2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClFNO2S and its molecular weight is 393.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, with the molecular formula C20H21ClFNO2S and a molecular weight of 393.9 g/mol, is a complex organic molecule that has garnered interest in various biological applications. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
The compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, along with a piperidine moiety linked to a thioether. The structural complexity suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
A study on piperidine derivatives revealed that modifications on the piperidine ring can enhance antibacterial activity against various strains of bacteria. For instance, compounds with halogen substitutions demonstrated increased potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |
|---|---|---|
| Compound A | 0.0039 | 0.025 |
| Compound B | 0.005 | 0.020 |
| (2-Chloro-6-fluorophenyl)(...) | TBD | TBD |
Case Study : In vitro tests on similar piperidine derivatives showed promising results in inhibiting bacterial growth, suggesting that the unique structural features of (2-Chloro-6-fluorophenyl)(...) may confer similar or enhanced antimicrobial properties.
Antifungal Activity
The compound's antifungal potential has also been investigated in relation to its structural analogs. Certain piperidine derivatives have shown effectiveness against Candida albicans, a common fungal pathogen . The structure-function relationship indicates that electron-withdrawing groups can significantly enhance antifungal activity.
| Compound | Activity against C. albicans | Notes |
|---|---|---|
| Compound A | Active | High potency observed |
| Compound B | Inactive | No significant effect |
| (2-Chloro-6-fluorophenyl)(...) | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzyme Activity : Similar compounds often target specific enzymes or receptors involved in bacterial cell wall synthesis or fungal metabolism.
- Disruption of Membrane Integrity : Some studies suggest that piperidine derivatives may disrupt microbial membranes, leading to cell lysis.
- Interaction with DNA/RNA : The ability to intercalate into nucleic acids could also play a role in its antimicrobial and anticancer activities.
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of related compounds, emphasizing the importance of structural modifications for enhancing bioactivity .
Table of Related Compounds and Their Activities
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO2S/c1-25-15-5-7-16(8-6-15)26-13-14-9-11-23(12-10-14)20(24)19-17(21)3-2-4-18(19)22/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXMZWWLFUBYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














